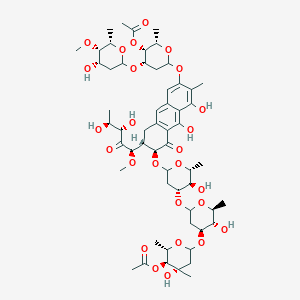
(5S)-5-methylimidazolidine-2,4-dione
Übersicht
Beschreibung
(5S)-5-methylimidazolidine-2,4-dione, commonly known as proline, is a non-essential amino acid that is widely distributed in nature. It is an important component of proteins and plays a crucial role in various biochemical and physiological processes. Proline is synthesized in the body from glutamate and is involved in the biosynthesis of collagen, which is the main structural protein in the body. In recent years, proline has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
(5S)-5-methylimidazolidine-2,4-dione derivatives have been extensively studied for their antidiabetic properties. For instance, various 5-substituted thiazolidine-2, 4-diones have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice. The structural component, particularly the 5-(4-oxybenzyl) moiety, has been identified as crucial for significant antidiabetic activity (Sohda et al., 1982). Another study highlighted the reduction of insulin resistance in obese and diabetic animals through a specific derivative, ADD-3878, which marked its effectiveness in abnormal glucose and lipid metabolism associated with insulin resistance or obesity (Fujita et al., 1983).
Antioxidant and Renal Protective Effects
Studies have indicated the potential of certain (5S)-5-methylimidazolidine-2,4-dione derivatives as intrinsic antioxidants. For example, the compound NZ-419 has shown promising results in preventing the initiation and progression of chronic renal failure in rat models. Its oral administration was linked to the inhibition of oxidative stress induced by chronic renal failure, demonstrating a significant protective effect on the kidneys (Ienaga et al., 2009).
Antidepressant Effects
Certain derivatives of (5S)-5-methylimidazolidine-2,4-dione have been explored for their antidepressant properties. For instance, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione has shown potential antidepressant activity, indicating its mechanism of action different from that of the traditional tricyclic antidepressants and monoamine oxidase inhibitors (Wessels et al., 1980).
Eigenschaften
IUPAC Name |
(5S)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQYKGITHDWKL-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423560 | |
| Record name | Methylhydantoin-5-(L) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-methylimidazolidine-2,4-dione | |
CAS RN |
40856-73-3 | |
| Record name | Methylhydantoin-5-(L) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)










